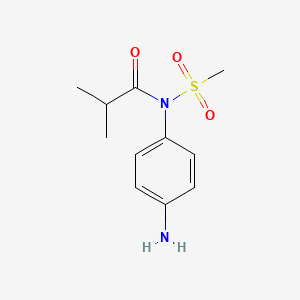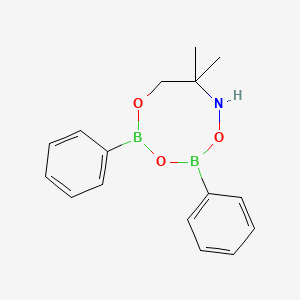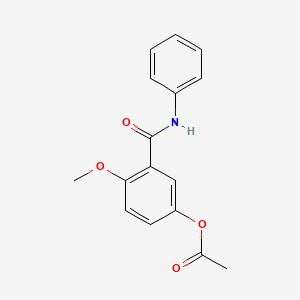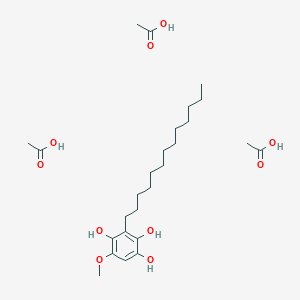
N-(4-Aminophenyl)-N-(methanesulfonyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- is an organic compound belonging to the class of amides This compound is characterized by the presence of an amide group, a methyl group, and a methylsulfonyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- typically involves the reaction of 4-aminobenzene with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with methylsulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Propanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the amide and methylsulfonyl groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide: Lacks the amino and methylsulfonyl groups, resulting in different chemical properties.
N-(4-aminophenyl)propanamide: Similar structure but without the methylsulfonyl group.
N-(methylsulfonyl)propanamide: Lacks the amino group, leading to different reactivity.
Uniqueness
Propanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- is unique due to the combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61068-63-1 |
|---|---|
Molekularformel |
C11H16N2O3S |
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
N-(4-aminophenyl)-2-methyl-N-methylsulfonylpropanamide |
InChI |
InChI=1S/C11H16N2O3S/c1-8(2)11(14)13(17(3,15)16)10-6-4-9(12)5-7-10/h4-8H,12H2,1-3H3 |
InChI-Schlüssel |
UTLXOVPGMJSDLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)N)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14584854.png)
![Ethyl 5-[(trimethylsilyl)oxy]-1H-pyrazole-4-carboxylate](/img/structure/B14584859.png)


![1-Phenylbicyclo[3.2.1]octane](/img/structure/B14584876.png)
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cycloheptan-1-one](/img/structure/B14584890.png)
![1,1'-[(3-Ethylphenyl)methylene]dipiperidine](/img/structure/B14584896.png)
![N-[(2-Fluorophenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14584899.png)
![4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride](/img/structure/B14584901.png)

![2-Phenylthieno[2,3-b]furan-5-carboxylic acid](/img/structure/B14584910.png)
![2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol](/img/structure/B14584933.png)
acetonitrile](/img/structure/B14584939.png)
